N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide

Vue d'ensemble

Description

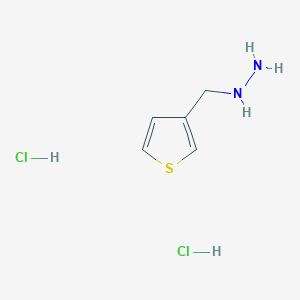

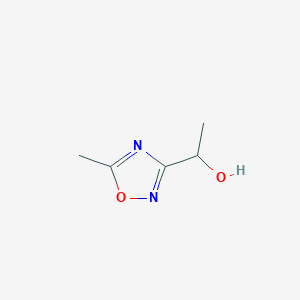

“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a chemical compound with the CAS Number: 1609403-47-5 . It has a molecular weight of 352.11 and is also known as NPC. It is used in various applications in research and industry.

Molecular Structure Analysis

The molecular formula of “N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is C12H20Br2N2 . The Inchi Code is 1S/C12H18N2.2BrH/c1-2-6-11 (7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H .Physical And Chemical Properties Analysis

“N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide” is a solid at room temperature . The storage temperature is room temperature .Applications De Recherche Scientifique

Analytical Profiles and Biological Matrices Determination

A study conducted by De Paoli et al. (2013) focused on characterizing three psychoactive arylcyclohexylamines through various analytical methods. Although the specific compound N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide was not directly mentioned, the research into related arylcyclohexylamines provides insights into analytical techniques and methodologies that could be applicable for its study. This includes gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection, emphasizing the robustness, accuracy, and precision of these methods in qualitative and quantitative analyses of such compounds in biological fluids (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Catalytic Applications

In the realm of synthetic chemistry, Morimoto et al. (2000) explored the use of chiral P,N ligands derived from α-substituted pyridines for the enantioselective copper-catalyzed conjugate addition of diethylzinc to enones. This study demonstrates the potential of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide and related compounds in catalyzing stereoselective reactions, which are crucial for the production of chiral molecules in pharmaceuticals and fine chemicals (Morimoto, Yamaguchi, Suzuki, & Saitoh, 2000).

Synthesis of Novel Compounds

Würthner et al. (2004) conducted a detailed study on the bromination and subsequent imidization of perylene bisanhydride with cyclohexylamine. This research underscores the role of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide in the preparation and characterization of regioisomerically pure dyes, highlighting its utility in the synthesis of complex organic molecules with precise structural configurations (Würthner, Stepanenko, Chen, Saha-Möller, Kocher, & Stalke, 2004).

Luminescence Sensing

Piccinelli et al. (2016) explored the use of Eu(3+) complexes with imine-based ligands, including those derived from pyridine, for luminescence sensing of the nitrate anion. This study reveals the potential of N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide in the development of luminescent materials for sensing applications, demonstrating the importance of ligand structure on the sensing properties of these complexes (Piccinelli, Leonzio, Bettinelli, Monari, Grazioli, Melchior, & Tolazzi, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)cyclohexanamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2BrH/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12;;/h4-5,8-9,11,14H,1-3,6-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWSCIFTIIZYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CC=N2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-pyridinylmethyl)cyclohexanamine dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379663.png)

![Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate](/img/structure/B1379664.png)

![[4-(But-3-yn-2-yloxy)phenyl]methanol](/img/structure/B1379668.png)

![4-[(Dimethylamino)methyl]benzene-1-sulfonamide](/img/structure/B1379669.png)

![{[1-(Cyclopentylacetyl)piperidin-4-yl]methyl}amine hydrochloride](/img/structure/B1379671.png)

![[(3-Chloro-1-benzothien-2-yl)methyl]amine hydrochloride](/img/structure/B1379673.png)

![1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol](/img/structure/B1379677.png)